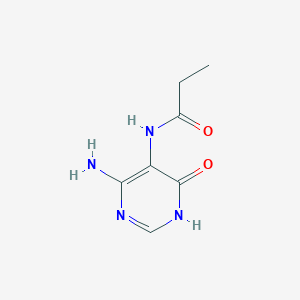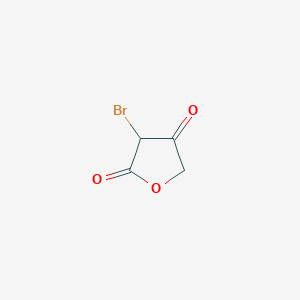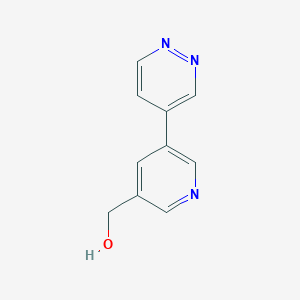
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-6-oxo-1,6-dihidropirimidin-5-il)propionamida es un compuesto que pertenece a la clase de derivados de pirimidina. Las pirimidinas son compuestos orgánicos aromáticos heterocíclicos similares a las piridinas y se encuentran en muchas moléculas biológicamente significativas, incluidos los nucleótidos.
Métodos De Preparación
La síntesis de N-(4-amino-6-oxo-1,6-dihidropirimidin-5-il)propionamida normalmente implica un proceso de varios pasos. Un método común incluye los siguientes pasos:
Material de partida: La síntesis comienza con un precursor de pirimidina adecuado.
Aminación: Introducción del grupo amino en la posición 4 del anillo de pirimidina.
Oxidación: Oxidación de la posición 6 para introducir el grupo oxo.
Propionilación: Adición del grupo propionamida en la posición 5.
Las condiciones de reacción a menudo implican el uso de reactivos y catalizadores específicos para facilitar cada paso. Por ejemplo, la aminación podría requerir amoníaco o un derivado de amina, mientras que la oxidación podría implicar agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Análisis De Reacciones Químicas
N-(4-amino-6-oxo-1,6-dihidropirimidin-5-il)propionamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse aún más para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción pueden convertir el grupo oxo en un grupo hidroxilo.
Sustitución: El grupo amino puede participar en reacciones de sustitución, donde es reemplazado por otros grupos funcionales.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
N-(4-amino-6-oxo-1,6-dihidropirimidin-5-il)propionamida tiene varias aplicaciones de investigación científica:
Química medicinal: Se utiliza como intermedio en la síntesis de derivados de hipoxantina, que están diseñados como antagonistas no competitivos de los receptores de kainato.
Biología: Los derivados del compuesto se estudian por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antivirales.
Ciencia de los materiales: Los derivados de pirimidina se exploran por su posible uso en electrónica orgánica y como bloques de construcción para materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de N-(4-amino-6-oxo-1,6-dihidropirimidin-5-il)propionamida implica su interacción con objetivos moleculares específicos. Por ejemplo, sus derivados diseñados como antagonistas de los receptores de kainato actúan uniéndose al receptor e inhibiendo su actividad. Este bloqueo evita que el neurotransmisor excitatorio glutamato active el receptor, reduciendo así la excitabilidad neuronal y proporcionando efectos terapéuticos en condiciones como la epilepsia .
Comparación Con Compuestos Similares
N-(4-amino-6-oxo-1,6-dihidropirimidin-5-il)propionamida se puede comparar con otros derivados de pirimidina, como:
N-(4-amino-6-oxo-1,6-dihidropirimidin-5-il)benzamida: Este compuesto tiene un grupo benzamida en lugar de un grupo propionamida y también se estudia por su potencial como antagonista de los receptores de kainato.
Derivados de 2,4-diamino-6-oxo-1,6-dihidropirimidin-5-il: Estos compuestos tienen grupos amino adicionales y se exploran por sus actividades antimicrobianas.
La singularidad de N-(4-amino-6-oxo-1,6-dihidropirimidin-5-il)propionamida radica en su estructura específica, que confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C7H10N4O2 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
N-(4-amino-6-oxo-1H-pyrimidin-5-yl)propanamide |
InChI |
InChI=1S/C7H10N4O2/c1-2-4(12)11-5-6(8)9-3-10-7(5)13/h3H,2H2,1H3,(H,11,12)(H3,8,9,10,13) |
Clave InChI |
TYMLXJDOCWYKJR-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=C(N=CNC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B11909677.png)




![8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11909702.png)
![4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11909706.png)





![3-Methyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11909747.png)

